molecular formula C3H7O2P B13750669 Methylvinylphosphinic acid CAS No. 53314-64-0

Methylvinylphosphinic acid

Cat. No.: B13750669
CAS No.: 53314-64-0
M. Wt: 106.06 g/mol
InChI Key: ZNBYZIRVKBMNRF-UHFFFAOYSA-N
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Description

Methylvinylphosphinic acid (CAS 53314-64-0) is an organophosphorus compound with the molecular formula C3H7O2P and a molecular weight of 106.06 g/mol . This compound features a phosphinic acid group (-PO(OH)R) directly bonded to an ethenyl group, a structure that makes it a valuable building block for the development of advanced polymeric materials . Its primary research application lies in the synthesis of functional polymers and copolymers. Similar vinylphosphonic acid compounds are extensively studied for creating proton exchange membranes (PEMs) for fuel cells, where their phosphonic acid groups facilitate proton conduction, especially at high temperatures . Researchers utilize this compound to modify polymer backbones, enhancing properties like thermal stability, proton conductivity, and water resistance in advanced materials . Furthermore, phosphonic acid-based polymers find applications beyond energy technology, including use as dental cements, components in hydrogels for drug delivery systems, and in biomimetic mineralization studies . The reactive vinyl group allows for incorporation into various polymer architectures through polymerization or copolymerization, while the phosphinic acid functionality can act as a stable, self-dissociating amphoteric group . This combination makes it a compound of significant interest for developing new materials in the fields of polymer chemistry and materials science. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53314-64-0

Molecular Formula

C3H7O2P

Molecular Weight

106.06 g/mol

IUPAC Name

ethenyl(methyl)phosphinic acid

InChI

InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5)

InChI Key

ZNBYZIRVKBMNRF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C=C)O

Origin of Product

United States

Synthetic Methodologies for Methylvinylphosphinic Acid

Direct Synthesis Approaches for Methylvinylphosphinic Acid

Direct synthesis routes aim to construct the this compound backbone in a limited number of steps from basic starting materials. These methods often involve the formation of the crucial phosphorus-carbon bonds.

A prevalent and cost-effective strategy for synthesizing vinylphosphonic acids and their derivatives involves the reaction of a trivalent phosphorus compound with an inexpensive starting material like acetone (B3395972), followed by a dehydration step. researchgate.netresearchgate.netresearchgate.net One of the most common trivalent phosphorus compounds used in this type of synthesis is phosphorus trichloride (B1173362). researchgate.net The general process involves the nucleophilic addition of the phosphorus compound to a carbonyl group, which is then followed by subsequent reactions, including dehydration, to form the vinyl group. researchgate.netresearchgate.netresearchgate.net This approach is noted for its use of readily available precursors. researchgate.netresearchgate.netresearchgate.net

Addition reactions provide a powerful method for forming carbon-phosphorus bonds. The Michael addition, a well-known conjugate addition reaction, has been successfully applied to the synthesis of derivatives of this compound. oup.com In one notable example, the Michael addition of a chiral glycine (B1666218) Schiff base to methyl methylvinylphosphinate was used to produce (S)-(+)-Phosphinothricin, a complex amino acid derivative. oup.com This reaction's stereochemical outcome was found to be highly dependent on the reaction temperature. oup.com

Another approach involves the addition of phosphorus radicals to π-systems, such as alkenes. rsc.org This strategy allows for the regioselective incorporation of phosphinyl groups into various molecules. rsc.org The generation of these phosphorus radicals can be achieved through methods like photoinduced palladium catalysis, which uses readily available chloro-phosphine oxides as precursors. rsc.org

Indirect Synthesis Routes via Precursor Modification

Indirect routes rely on the synthesis of a precursor molecule, such as a phosphinic ester or anhydride (B1165640), which is then chemically modified to yield the final this compound or its derivatives.

The hydrolysis of phosphinic esters is a fundamental transformation for producing phosphinic acids. mdpi.com This process can be performed under both acidic and basic conditions. mdpi.com For instance, the cobalt carbonyl-catalyzed carbonylation of a methylvinylphosphinate ester, followed by hydrolysis with aqueous hydrochloric acid, has been shown to produce glufosinate, an amino acid derivative, in high yield. oup.comoup.com The final hydrolysis step is crucial for converting the ester intermediate into the desired phosphinic acid. oup.com

Research has explored various conditions for this hydrolysis. The hydrolysis of phosphinic esters can be a challenging task, and optimized reaction conditions are not always established. mdpi.com Studies have investigated acidic hydrolysis using reagents like hydrochloric acid and p-toluenesulfonic acid. researchgate.net Microwave-assisted hydrolysis has also been shown to be effective, significantly reducing reaction times compared to conventional heating. researchgate.net For example, a series of cyclic phosphinates were hydrolyzed under microwave conditions in the presence of p-toluenesulfonic acid, which acted as both a catalyst and a microwave absorber. researchgate.net

Below is a table summarizing different hydrolysis approaches for phosphinate esters.

Catalyst/ReagentConditionsSubstrate TypeProductYieldReference
Hydrochloric Acid (HCl)Reflux with 10% aqueous HCl2-Chloroethyl methylvinylphosphinate derivativeGlufosinate-HCl81% oup.com
p-Toluenesulfonic acid (PTSA)Microwave irradiation at 140°C1-Alkoxy-3-methyl-3-phospholene oxides1-Hydroxy-3-methyl-3-phospholene oxideNot specified researchgate.net
Sodium Hydroxide (NaOH)Stirring at 80°C, followed by HCl treatmentEthyl phosphinatesFree phosphinic acidNot specified mdpi.com

This table is for illustrative purposes and synthesizes data from multiple sources.

The formation of the vinyl group in this compound derivatives can be accomplished through elimination reactions, which can be induced thermally. Several synthesis procedures for 1-methylvinylphosphonic acid start with acetone and a trivalent phosphorus compound, leading to an intermediate that subsequently undergoes dehydration to create the carbon-carbon double bond. researchgate.netresearchgate.netresearchgate.net This dehydration step is a form of elimination that can be considered a pyrolytic process, where heat is applied to remove a molecule of water and form the final vinylphosphinate structure.

Stereoselective and Enantioselective Synthesis Strategies for this compound Derivatives

The development of stereoselective and enantioselective synthetic methods is crucial for producing specific isomers of biologically active molecules. For derivatives of this compound, significant progress has been made in controlling stereochemistry.

A key example is the asymmetric synthesis of phosphinothricin (B1261767), an important phosphorus-containing amino acid. oup.com By employing a Michael addition of a chiral glycine Schiff base derived from (S)-2-hydroxy-3-pinanone to methyl methylvinylphosphinate, researchers were able to synthesize (S)-(+)-phosphinothricin with good optical yield. oup.com A fascinating aspect of this synthesis is the ability to control the stereochemical outcome by adjusting the reaction temperature.

Table 2: Effect of Temperature on Asymmetric Michael Addition

EntryTemperature (°C)Product EnantiomerOptical PurityReference
1-78(S)-(+)-Phosphinothricin75% e.e. oup.com
2-20(S)-(+)-Phosphinothricin68% e.e. oup.com
30(S)-(+)-Phosphinothricin51% e.e. oup.com
425(S)-(+)-Phosphinothricin10% e.e. oup.com
560(R)-(-)-Phosphinothricin58% e.e. oup.com

This table illustrates the temperature-dependent reversal of stereochemistry in the synthesis of a this compound derivative, as reported in the source literature. oup.com

This temperature-dependent reversal allows for the preparation of both enantiomers from a single chiral starting material, highlighting a sophisticated level of synthetic control. oup.com General methodologies for the stereoselective synthesis of related compounds, such as α-aminophosphonic acids, often involve strategies like the use of chiral auxiliaries, the Bucherer-Bergs reaction, or the Strecker synthesis to control the formation of new chiral centers. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthetic Protocols in this compound Preparation

Green chemistry is a foundational approach in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. mdpi.comrsc.org The application of these principles is crucial for developing sustainable protocols for producing industrial chemicals, including this compound. Key principles relevant to its synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. rsc.orggoogle.com

Several synthetic routes for 1-methylvinylphosphonic acid originate from inexpensive starting materials like acetone, which is reacted with a trivalent phosphorous compound followed by dehydration. mdpi.comresearchgate.net A notable sustainable approach favors the use of phosphorous acid over phosphorus trichloride. mdpi.comresearchgate.net This preference is rooted in green chemistry principles for several reasons:

Reduced Hazard: Phosphorus trichloride is a highly reactive and corrosive compound that reacts violently with water. mdpi.compatsnap.com Its use poses significant handling risks. Phosphorous acid, in contrast, is less corrosive, making the process inherently safer. mdpi.comresearchgate.net

Byproduct Prevention: The reaction with phosphorus trichloride typically generates hydrogen chloride (HCl) as a byproduct. mdpi.com HCl is a corrosive gas that requires careful management and disposal. The alternative pathway using phosphorous acid avoids the production of this hazardous byproduct, aligning with the principle of waste prevention. mdpi.comresearchgate.net

Solvent and Energy Considerations: Green synthetic protocols also emphasize the use of safer, environmentally benign solvents and aim to minimize energy consumption by conducting reactions at ambient temperature and pressure where possible. google.comjst.go.jp While high temperatures can be used in some phosphonic acid syntheses, they risk the formation of by-products and unwanted polymerization, making lower-temperature processes more efficient and sustainable. google.com The use of biocatalysts and water as a solvent are prime examples of green chemistry in action, offering pathways that are less energy-intensive and reduce waste. google.com

Sustainable protocols also consider the full lifecycle, including the use of renewable feedstocks. googleapis.com While current common syntheses for this compound rely on petrochemical-derived acetone, future green advancements may involve bio-based feedstocks, further enhancing the sustainability of its production.

Comparative Analysis of Synthetic Yields, Reaction Efficiencies, and Purity Profiles

The efficiency and purity of a synthetic method are critical metrics for its industrial viability. When comparing different routes to this compound, a trade-off often exists between reaction conditions, yield, and the purity of the final product.

The two primary approaches for synthesizing 1-methylvinylphosphonic acid start from acetone but utilize different phosphorus reagents: phosphorus trichloride or phosphorous acid. A comparative analysis highlights their distinct profiles.

FeatureSynthesis via Phosphorus TrichlorideSynthesis via Phosphorous Acid (Greener Route)
Reagents Acetone, Phosphorus Trichloride (PCl₃), Acetic AcidAcetone, Phosphorous Acid (H₃PO₃), Acetic Anhydride, Acetic Acid
Hazard Profile Involves highly corrosive and reactive PCl₃. mdpi.compatsnap.comUses less corrosive phosphorous acid. mdpi.com
Byproducts Generates hydrogen chloride (HCl) gas. mdpi.comAvoids HCl byproduct. mdpi.com
Reaction Efficiency The reaction is often vigorous. High temperatures can lead to the formation of by-products and polymerization, potentially lowering the overall efficiency. google.comGenerally considered a more controlled reaction. The process can be designed to minimize waste and improve atom economy.
Purity Profile Can produce by-products that complicate purification and may affect the final product's properties. google.comThe initial product is often a mixture of 1-methylvinylphosphonic acid and its anhydride. mdpi.comresearchgate.net This anhydride can be hydrolyzed to the desired acid by heating in an aqueous solution, adding a purification step but leading to a well-defined product. mdpi.com
Reported Purity Data not specifically found for this route.Commercial suppliers report purities of 98% to 99% for the final product. google.comrsc.org
Yield Specific yield data for this route is not readily available in the reviewed literature.Quantitative yields have been reported for related processes, though specific figures for this exact synthesis can vary. google.com

Detailed Research Findings:

The synthesis route using phosphorous acid involves reacting acetone with a mixture of phosphorous acid, acetic anhydride, and acetic acid. After a series of heating steps to distill off acetic acid, the result is a viscous oil containing the product and its anhydride. mdpi.com A subsequent hydrolysis step is required to convert the anhydride into pure 1-methylvinylphosphonic acid. mdpi.com This multi-step process, while adding complexity, allows for a high-purity final product.

In contrast, methods involving phosphorus trichloride are well-established for producing various phosphonic acids. researchgate.net However, the reactivity of PCl₃ can lead to less selective reactions and the formation of impurities that are difficult to remove. google.com

While direct, side-by-side quantitative yield comparisons for these specific syntheses of this compound are not extensively detailed in the available literature, general principles of phosphonic acid synthesis suggest that yields can range from moderate to high (50-95%) depending on the specific substrates and conditions. acs.org The greener route, by being more controlled, offers the potential for higher effective yields by minimizing byproduct formation.

Chemical Reactivity and Mechanistic Studies of Methylvinylphosphinic Acid

Reactions at the Phosphorus Center of Methylvinylphosphinic Acid

The phosphorus center in this compound is the focal point for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the phosphinic acid moiety, leading to the formation of esters and amides, which can be further utilized in the creation of complex ligands and functional polymers.

Esterification and Amidation Reactions of the Phosphinic Acid Moiety

The phosphinic acid group of this compound can undergo esterification and amidation to form phosphinate esters and phosphinic amides, respectively. These reactions are fundamental in modifying the properties and reactivity of the parent molecule.

Esterification:

Direct esterification of phosphinic acids can be challenging under conventional heating methods; however, the use of microwave irradiation has been shown to facilitate the reaction with alcohols without the need for a solvent, representing an atom-efficient approach. semanticscholar.org A common and effective method involves the use of activating agents. For instance, propylphosphonic anhydride (B1165640) (T3P®) has been successfully employed to promote the esterification of various phosphinic acids with simple alcohols at room temperature. researchgate.net The reaction proceeds efficiently, particularly when a slight excess of the T3P® reagent is used. researchgate.net

Another classical approach to synthesizing phosphinate esters involves the initial conversion of the phosphinic acid to a more reactive species, such as a phosphinic chloride. This intermediate can then readily react with an alcohol in the presence of a base to yield the desired ester. semanticscholar.org While effective, this method often requires the use of solvents and a base to neutralize the hydrochloric acid byproduct. semanticscholar.org

Amidation:

Similar to esterification, the amidation of phosphinic acids can be achieved through various synthetic routes. The use of activating agents like T3P® is also applicable for the formation of phosphinic amides. researchgate.net For example, the amidation of 1-hydroxy-3-methyl-3-phospholene oxide has been accomplished under conditions similar to those used for esterification. researchgate.net

The "classical" approach to amidation involves the monochlorination of a phosphonate (B1237965) ester followed by substitution with the desired amine. mdpi.com More direct methods for amide bond formation from carboxylic acids and esters have been developed using transition metal catalysts, such as those based on palladium and nickel, which could potentially be adapted for phosphinic acids. nsf.gov Additionally, reagents like phosphonitrilic chloride trimer (PNT) have been used to activate carboxylic acids for amidation, suggesting a possible route for the amidation of phosphinic acids as well. iajpr.com

Table 1: Selected Reagents and Conditions for Esterification and Amidation of Phosphinic Acids

Reaction Type Reagent/Condition Key Features
Esterification Microwave Irradiation Solvent-free, atom-efficient. semanticscholar.org
Esterification Propylphosphonic anhydride (T3P®) Fast and efficient at room temperature. researchgate.net
Esterification Phosphinic Chloride Intermediate Traditional method, requires a base. semanticscholar.org
Amidation Propylphosphonic anhydride (T3P®) Effective for forming phosphinic amides. researchgate.net
Amidation Phosphonitrilic Chloride Trimer (PNT) Activates the acid for reaction with amines. iajpr.com

Derivatization for Complex Ligand and Polymer Synthesis

The ability to derivatize this compound at the phosphorus center is crucial for its application in the synthesis of specialized materials, including complex ligands for metal coordination and functional polymers.

Complex Ligand Synthesis:

Phosphinic acid derivatives are valuable components in the design of ligands for metal-organic frameworks and other coordination complexes. The addition of phosphonic or phosphinic acid groups to organic scaffolds can enhance properties such as water solubility and metal-binding affinity. stmarytx.edu For instance, the incorporation of phosphonate groups into diimide structures has been shown to create water-soluble ligands with potential applications in energy production and drug delivery. stmarytx.edu Organophosphorus Schiff base ligands have also been synthesized, demonstrating the versatility of phosphorus-containing compounds in coordination chemistry. redalyc.org The synthesis of these complex ligands often involves the reaction of a phosphorus-containing precursor with an organic molecule to form a multifunctional ligand capable of coordinating with metal ions.

Polymer Synthesis:

This compound and its derivatives can serve as monomers in the synthesis of phosphorus-containing polymers. These polymers are of interest due to their unique properties, such as high acidity, bone and mineral affinity, and biocompatibility. mdpi.com The phosphinic acid group can be incorporated into the polymer backbone or as a side chain. Side-chain phosphorus-containing polyacids can be synthesized through the polymerization of vinyl monomers bearing a phosphinic acid group. mdpi.com The resulting polymers have potential applications in a variety of fields, including as materials for biomedical devices and as components in ion-exchange resins. The synthesis of poly(vinylphosphonic acid), a related polymer, has been achieved through the free-radical polymerization of vinyl phosphonyl dichloride, followed by hydrolysis. google.com

Reactions Involving the Vinyl Group of this compound

The vinyl group of this compound is a reactive functional group that can participate in a variety of chemical transformations, including addition reactions and polymerization. These reactions provide pathways to modify the carbon backbone of the molecule and to synthesize high-molecular-weight polymers.

Addition Reactions (e.g., Hydration, Halogenation, Hydroboration, Cycloaddition)

The carbon-carbon double bond of the vinyl group in this compound is susceptible to electrophilic and radical addition reactions. These reactions allow for the introduction of various functional groups to the ethyl side chain of the phosphorus center.

Hydration: The addition of water across the double bond, known as hydration, can be achieved through methods like hydroboration-oxidation. This two-step reaction sequence results in the anti-Markovnikov addition of a hydroxyl group to the less substituted carbon of the vinyl group. wikipedia.orgmasterorganicchemistry.com The process involves the syn addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide to replace the boron atom with a hydroxyl group. masterorganicchemistry.comchemistrysteps.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the vinyl double bond is a common reaction for alkenes. This reaction typically proceeds through a halonium ion intermediate, resulting in the anti-addition of two halogen atoms to the adjacent carbon atoms.

Hydroboration: As mentioned under hydration, hydroboration is the first step in the hydroboration-oxidation sequence. A borane reagent (e.g., BH₃) adds across the double bond in a concerted, syn-selective manner, with the boron atom attaching to the less sterically hindered carbon. wikipedia.orgchemistrysteps.com The resulting organoborane can then be used in subsequent reactions, most commonly oxidation to an alcohol. masterorganicchemistry.com

Cycloaddition: The vinyl group can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. This would involve the reaction with a conjugated diene to form a six-membered ring.

Vinylphosphonic acid, a related compound, is known to be suitable for a wide range of syntheses including addition reactions. specialchem.com

Radical Polymerization and Oligomerization Mechanisms

The vinyl group of this compound makes it a suitable monomer for radical polymerization and oligomerization, leading to the formation of polymers with phosphorus-containing side chains. mdpi.com Radical polymerization is a chain reaction that consists of three main stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. wikipedia.org Common initiators include peroxides and azo compounds like 2,2'-azobisisobutyronitrile (AIBN). nih.gov These initiator radicals then add to the vinyl group of a monomer molecule, creating a new radical species. youtube.comyoutube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. youtube.comyoutube.com This process repeats, leading to the rapid growth of the polymer chain. wikipedia.org

Termination: The polymerization process is terminated when two growing radical chains combine or disproportionate, resulting in a stable, non-radical polymer molecule. wikipedia.orgyoutube.com

The polymerization of vinylphosphonic acid has been carried out using free-radical initiators to produce high-molecular-weight polymers. researchgate.net Copolymers of vinylphosphonic acid with other vinyl monomers have also been synthesized using radical polymerization techniques. nih.gov These principles are directly applicable to the polymerization of this compound.

Table 2: Stages of Radical Polymerization of this compound

Stage Description
Initiation Generation of a radical from an initiator and its addition to a monomer molecule. wikipedia.orgyoutube.com
Propagation Successive addition of monomer units to the growing radical chain. youtube.comyoutube.com
Termination Combination or disproportionation of two radical chains to form a stable polymer. wikipedia.org

Hydroformylation-Amidocarbonylation Reactions

A significant application of the vinyl group's reactivity is in tandem reactions such as hydroformylation-amidocarbonylation. This process has been utilized in the synthesis of phosphinothricin (B1261767), a potent herbicide. google.com The reaction sequence involves the hydroformylation of a vinylphosphinate precursor, which is the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This is followed by aminocarbonylation, where the formyl group is converted to an amino acid derivative. The final product is then obtained after hydrolysis. google.com This multistep process highlights the utility of the vinyl group as a handle for constructing more complex and valuable molecules.

Reactivity in Diverse Catalytic Systems

The reactivity of this compound in various catalytic systems is a subject of interest due to the presence of both a reactive vinyl group and a phosphinic acid moiety. While specific catalytic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of related vinylphosphonates and other organophosphorus compounds in the presence of catalysts.

Organocatalysis, which utilizes small organic molecules as catalysts, has been shown to be effective for the transformation of functionalized vinylphosphonates. For instance, the reaction of diethyl(α-acetoxymethyl)vinylphosphonate with nucleophiles can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in water. This suggests that the vinyl group in this compound could be susceptible to similar organocatalyzed nucleophilic additions.

Furthermore, the phosphorus center can act as a Lewis acid, particularly in its protonated form, potentially catalyzing a range of organic reactions. Phosphorus-based Lewis acids, such as phosphonium (B103445) cations, have been employed in C-C, C-O, and C-N bond-forming reactions. This suggests that this compound could itself, or through its derivatives, participate in Lewis acid catalysis.

The vinyl group also opens the possibility for transition metal-catalyzed reactions. For example, nickel-catalyzed additions of dialkyl phosphites to vinylphosphonates have been reported. While this involves a phosphonate, similar reactivity could be anticipated for the vinyl group of this compound under appropriate catalytic conditions. The presence of the phosphinic acid group might influence the catalytic cycle, potentially through coordination with the metal center.

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. Given that this compound is itself a Brønsted acid, its chiral derivatives could potentially be employed in enantioselective catalytic processes. The acidity of the P-OH group is a key factor in its ability to act as a Brønsted acid catalyst.

The following table summarizes potential catalytic transformations involving this compound based on the reactivity of analogous compounds.

Catalyst TypePotential ReactionRelevant AnaloguePotential Product Type
Organocatalyst (e.g., DABCO)Nucleophilic addition to the vinyl groupDiethyl(α-acetoxymethyl)vinylphosphonateFunctionalized methylphosphinic acid derivatives
Transition Metal (e.g., Nickel)Addition reactions across the vinyl groupVinylphosphonatesSaturated phosphinic acid derivatives
Brønsted AcidCatalysis of various organic reactions (as a catalyst itself)Chiral phosphoric acidsEnantiomerically enriched organic molecules
Lewis AcidActivation of substrates (as a catalyst itself)Phosphonium cationsVarious functionalized organic molecules

Protonation and Deprotonation Equilibria of this compound

Phosphonic acids generally have pK1 values in the range of 2 to 3. For instance, the pKa values for phosphoric acid are pKa1 = 2.16 and pKa2 = 7.21. Phosphorous acid has a pKa1 of 1.3. The acidity of these compounds is influenced by the substituents attached to the phosphorus atom. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the conjugate base.

In the case of this compound, the presence of a methyl group (an electron-donating group) would be expected to slightly decrease the acidity compared to a phosphonic acid with more electronegative substituents. Conversely, the vinyl group, with its sp2 hybridized carbons, is more electronegative than a simple alkyl group and may have a slight acid-strengthening effect. A study on various heterocyclic phosphonic acids found their pK1 values to be generally 2 to 3 log units lower than their carboxylic acid counterparts.

The pKa values for several related organophosphorus acids are presented in the table below to provide a comparative context for estimating the pKa of this compound.

CompoundFormulapKa1pKa2
Phosphoric AcidH3PO42.167.21
Phosphorous AcidH3PO31.36.70
Hypophosphorous AcidH3PO21.2-
Methylphosphonic AcidCH3PO(OH)22.387.75
Phenylphosphinic AcidC6H5PH(O)OH1.88-

Based on these values, it is reasonable to estimate that the pKa of this compound would be in the range of 2-3. This would make it a moderately strong acid, capable of readily donating its proton in aqueous solutions and participating in acid-base catalysis.

Reaction Kinetics and Mechanistic Pathways of Transformations

The reaction kinetics and mechanistic pathways of transformations involving this compound are dictated by its functional groups: the phosphinic acid moiety and the vinyl group. While specific kinetic studies on this compound are limited, valuable insights can be drawn from studies on related compounds, such as methylphosphonic acid and other phosphinates.

One of the key reactions of phosphinic acids is hydrolysis of their esters. The acid-catalyzed hydrolysis of phosphinates generally proceeds via an A2 mechanism, involving a nucleophilic attack of water on the protonated ester. The hydrolysis of dialkyl α-hydroxybenzylphosphonates, for example, occurs in two steps, with the cleavage of the second P-O-C bond being the rate-determining step. Electron-withdrawing substituents on the aromatic ring have been shown to increase the rate of hydrolysis.

The oxidation of the phosphorus center is another important transformation. The oxidation kinetics of methylphosphonic acid in supercritical water have been studied, showing that the reaction rates vary with oxygen concentration and pressure but are relatively independent of the initial concentration of the acid. The primary phosphorus-containing product was phosphoric acid. This suggests that under oxidative conditions, the phosphinic acid group of this compound could be oxidized to a phosphonic acid group.

The presence of the vinyl group introduces additional reaction pathways. For instance, the oxidation of the vinyl group could occur, potentially leading to the formation of an epoxide or cleavage of the carbon-carbon double bond. The kinetics of oxidation of formic and oxalic acids by quinolinium fluorochromate have been shown to follow Michaelis-Menten type kinetics, indicating the formation of an intermediate complex. A similar mechanism could be envisioned for the oxidation of the vinyl group in this compound.

The following table presents kinetic data for the oxidation of methylphosphonic acid in supercritical water, which can serve as a model for the potential oxidation of the phosphinic acid moiety in this compound.

Temperature (°C)Pressure (bar)Initial MPA Concentration (mM)Oxygen Concentration (mM)Conversion (%) at 7s
< 5032460.5-1.0Stoichiometric< 30
5712460.5-1.0Stoichiometric99

Structural Elucidation and Advanced Spectroscopic Characterization of Methylvinylphosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. scirp.org For methylvinylphosphinic acid, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional methods, provides a complete picture of the atomic framework and connectivity.

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the different proton environments within the molecule: the methyl group, the vinyl group, and the acidic hydroxyl group.

Methyl Protons (P-CH₃): The protons of the methyl group directly attached to the phosphorus atom typically appear as a doublet in the upfield region of the spectrum. The splitting into a doublet is a result of scalar coupling with the spin-active ³¹P nucleus (²JP-H).

Vinyl Protons (-CH=CH₂): The three protons of the vinyl group give rise to a complex set of multiplets in the downfield region, generally between 5.2 and 6.1 ppm. This complexity arises from both geminal (²JH-H) and vicinal (³JH-H) homonuclear couplings among the vinyl protons, as well as heteronuclear coupling to the ³¹P nucleus (JP-H). The distinct chemical shifts for the geminal and cis/trans protons result in a complex splitting pattern.

Hydroxyl Proton (P-OH): The acidic proton of the hydroxyl group typically appears as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In some cases, this signal can be very broad and may not be easily observed.

Table 1: Typical ¹H NMR Data for this compound

Proton Environment Typical Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
P-CH 1.5 - 2.0 Doublet (d) ²JP-H ≈ 12-18
-CH =CH₂ (geminal) 5.8 - 6.1 Multiplet (m) JP-H, JH-H
-CH=CH ₂ (cis/trans) 5.2 - 5.6 Multiplet (m) JP-H, JH-H

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, all of which are split into doublets due to one-bond or two-bond coupling with the ³¹P nucleus.

Methyl Carbon (P-CH₃): The carbon of the methyl group appears as a doublet in the upfield region of the spectrum due to direct one-bond coupling with phosphorus (¹JP-C).

Vinyl Carbons (-CH=CH₂): The two carbons of the vinyl group are chemically non-equivalent and thus produce two separate signals. The carbon directly attached to the phosphorus atom (P-CH=) shows a large one-bond P-C coupling constant (¹JP-C). The terminal methylene (B1212753) carbon (=CH₂) exhibits a smaller, two-bond P-C coupling (²JP-C).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
P-C H₃ 15 - 25 Doublet (d) ¹JP-C ≈ 90-110
P-C H=CH₂ 125 - 135 Doublet (d) ¹JP-C ≈ 150-180

³¹P NMR is a highly effective technique for analyzing organophosphorus compounds, as ³¹P is a spin-1/2 nucleus with 100% natural abundance. nih.govwpmucdn.com this compound exhibits a single resonance in the ³¹P NMR spectrum, with a chemical shift typically observed in the range of +25 to +30 ppm (relative to 85% H₃PO₄). scirp.org In a proton-coupled spectrum, this signal would be a complex multiplet due to couplings with the methyl and vinyl protons. However, spectra are most often recorded with proton decoupling, resulting in a sharp singlet. wpmucdn.com

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the different protons of the vinyl group, confirming their connectivity. No correlation would be expected between the isolated methyl group protons and the vinyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlations). youtube.comustc.edu.cn This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the ¹H signal for the methyl group would correlate with the ¹³C signal for the methyl carbon.

Correlations from the methyl protons (H₃C-P) to the vinyl carbon (P-C H=).

Correlations from the vinyl protons (-CH=CH₂) to the methyl carbon (P-C H₃).

Correlations from the vinyl protons to each other's respective carbons.

These 2D techniques, used in concert, provide definitive proof of the structure of this compound by mapping out the precise bonding network between all hydrogen and carbon atoms through the central phosphorus atom. emerypharma.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic or phosphinic acid. fu-berlin.delibretexts.org

C-H Stretches: Absorptions for the sp²-hybridized C-H bonds of the vinyl group appear in the 3100-3000 cm⁻¹ range. The sp³-hybridized C-H bonds of the methyl group absorb in the 3000-2850 cm⁻¹ region. uc.edu

C=C Stretch: A medium intensity band corresponding to the C=C stretching of the vinyl group is expected around 1640-1680 cm⁻¹. libretexts.org

P=O Stretch: A very strong and prominent absorption band, characteristic of the phosphoryl group, appears in the 1300-1150 cm⁻¹ range.

P-O-H and C-O Stretches: Vibrations involving the P-O and C-O single bonds, as well as O-H bending, contribute to a complex pattern of bands in the 1300-900 cm⁻¹ region of the spectrum, often referred to as the fingerprint region. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While the polar P=O and O-H bonds give strong signals in the IR spectrum, the non-polar C=C bond of the vinyl group often produces a stronger and sharper signal in the Raman spectrum, making it a useful confirmatory technique. pro-analytics.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
P-O-H O-H stretch 3300 - 2500 Strong, Broad
Vinyl C-H C-H stretch 3100 - 3000 Medium
Methyl C-H C-H stretch 3000 - 2850 Medium
Vinyl C=C C=C stretch 1680 - 1640 Medium (IR), Strong (Raman)
P=O P=O stretch 1300 - 1150 Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₃H₇O₂P), the calculated molecular weight is approximately 106.07 Da.

Electron Impact (EI) ionization is a high-energy technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 106, although its intensity might be low. The fragmentation pattern provides valuable structural clues by revealing the most stable ions that can be formed by the cleavage of specific bonds. libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the P-OH bond would result in a fragment ion at m/z 89 ([M - 17]⁺).

Loss of a methyl radical (•CH₃): Cleavage of the P-CH₃ bond would yield a fragment at m/z 91 ([M - 15]⁺).

Loss of a vinyl radical (•CH=CH₂): Cleavage of the P-vinyl bond would produce a fragment at m/z 79 ([M - 27]⁺).

Loss of the carboxyl group equivalent (•COOH): A peak corresponding to the loss of 45 mass units can sometimes be observed in acids. libretexts.org

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would produce less fragmentation and a more prominent peak for the protonated molecule ([M+H]⁺ at m/z 107) or the deprotonated molecule ([M-H]⁻ at m/z 105), confirming the molecular weight with higher certainty. nih.govpg.edu.pl

Table 4: Predicted Mass Spectrometry Fragments for this compound (EI)

Ion Proposed Structure m/z (calculated)
[C₃H₇O₂P]⁺˙ Molecular Ion 106
[C₂H₄O₂P]⁺ [M - CH₃]⁺ 91
[C₃H₆OP]⁺ [M - OH]⁺ 89

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's conformation and packing within the crystal lattice. researchgate.net

While specific, published crystal structure data for this compound (C₃H₇O₃P) is not readily found in the surveyed literature, the analysis of closely related phosphinic acids provides a robust framework for understanding its expected structural characteristics. Studies on similar small organophosphinic acids consistently show a tetrahedral geometry around the central phosphorus atom and reveal the critical role of intermolecular hydrogen bonding in their solid-state structures. iucr.orgtandfonline.com

A prime example is dimethylphosphinic acid, ((CH₃)₂PO(OH)), whose crystal structure has been determined with high precision. iucr.org The phosphorus atom exhibits the expected tetrahedral configuration. The two P-O bond lengths are distinct, corresponding to the P=O double bond (1.50 Å) and the P-OH single bond (1.56 Å). iucr.org A key feature of the crystal structure is the formation of strong intermolecular hydrogen bonds (O-H···O) with a length of 2.48 Å, which link the molecules together into infinite chains. iucr.org This chain formation via hydrogen bonding is a common motif observed in the crystal structures of phosphinic acids. tandfonline.com

Based on this data, it can be inferred that this compound would crystallize with a similar tetrahedral phosphorus center. The structure would contain one methyl group, one vinyl group, a hydroxyl group, and an oxygen atom bonded to the phosphorus. The molecules would likely be linked into chains or dimers by strong hydrogen bonds between the acidic proton of the hydroxyl group and the phosphoryl oxygen of a neighboring molecule.

Table 1: Illustrative Crystallographic Data for Dimethylphosphinic Acid This table presents data for a related compound to demonstrate the typical parameters obtained from an X-ray crystallography study.

ParameterValueReference
Compound NameDimethylphosphinic acid iucr.org
Chemical Formula(CH₃)₂PO(OH) iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupC2/c iucr.org
a (Å)15.78 iucr.org
b (Å)6.76 iucr.org
c (Å)10.94 iucr.org
β (°)125.67 iucr.org
P-C Bond Length (Å, mean)1.78 iucr.org
P-O Bond Lengths (Å)1.50, 1.56 iucr.org
Hydrogen Bond (O-H···O) (Å)2.48 iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species possessing unpaired electrons. acs.org It is a powerful tool for studying organic radicals, transition metal complexes, and other paramagnetic species. acs.orgnasa.gov

In its stable, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the molecule itself is "EPR-silent" and cannot be directly observed using this technique.

However, EPR spectroscopy becomes highly applicable if this compound is converted into a radical species. Such a conversion could theoretically be achieved through various methods, such as high-energy irradiation (e.g., gamma rays or X-rays), UV photolysis, or through chemical reactions involving radical initiators. nasa.govresearchgate.net For example, studies on other phosphorus-containing compounds have shown that radical species can be generated and subsequently studied by EPR. nasa.govnasa.govacs.org

If a this compound radical were formed (e.g., by H-atom abstraction or addition of a radical to the vinyl group), EPR spectroscopy would provide invaluable information about its electronic and molecular structure. The key parameters obtained from an EPR spectrum are:

The g-factor: This parameter helps in the identification of the radical, as its value is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (like ¹H and ³¹P). The magnitude of the hfc is proportional to the spin density of the unpaired electron on that nucleus, allowing for a detailed mapping of the electron's distribution across the molecule. acs.org The phosphorus nucleus (³¹P) has a nuclear spin (I=1/2) and a large magnetic moment, which typically results in a large and easily identifiable hyperfine splitting in the EPR spectra of organophosphorus radicals. acs.org

While no EPR studies on radicals derived from this compound are documented in the surveyed literature, the technique remains the principal method for the hypothetical investigation of such transient, paramagnetic derivatives.

Table 2: Typical Parameters Derived from an EPR Spectrum of a Hypothetical Organophosphorus Radical

ParameterSymbolTypical Information Provided
g-factorgHelps identify the type of radical (e.g., carbon-centered, oxygen-centered).
Phosphorus Hyperfine Couplinga(³¹P)Indicates the extent of unpaired electron density on the phosphorus atom.
Proton Hyperfine Couplinga(¹H)Reveals the unpaired electron density on specific hydrogen atoms (e.g., in the methyl or vinyl group).

Theoretical and Computational Chemistry of Methylvinylphosphinic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of methylvinylphosphinic acid. Methods such as Hartree-Fock (HF) theory and post-HF methods provide a foundational picture of the molecule's orbitals and electron distribution. nih.gov However, Density Functional Theory (DFT) has become a particularly popular and effective tool for studying organophosphorus compounds due to its balance of computational cost and accuracy. scirp.orgarxiv.org

In this compound, the phosphorus atom is pentavalent and forms a tetrahedral center. Key bonding features include the P=O phosphinyl group, a P-C bond with the methyl group, a P-C bond with the vinyl group, and a P-OH hydroxyl group. DFT calculations can elucidate the nature of these bonds, including bond lengths, bond angles, and the distribution of electron density. For instance, calculations on related phosphinic acids reveal the significant polarity of the P=O bond and the influence of the organic substituents (methyl and vinyl groups) on the electronic environment of the phosphorus atom. iaea.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with quantum chemical calculations, provides a detailed picture of charge distribution and intramolecular interactions. For a molecule like this compound, NBO analysis can quantify the charge on each atom, revealing the electrophilic and nucleophilic centers. It can also describe the delocalization of electron density from the vinyl group or oxygen lone pairs into adjacent antibonding orbitals, which contributes to the molecule's stability. nih.gov

Conformational Analysis and Energy Minima Determination

The presence of single bonds in this compound (P-C, C-C, P-O, O-H) allows for rotation, leading to various spatial arrangements known as conformations. sapub.org Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies. nih.gov

Computational methods are exceptionally well-suited for this task. By systematically rotating the dihedral angles associated with the key single bonds, a potential energy surface can be mapped. The low-energy regions on this surface correspond to the most probable conformations of the molecule. For this compound, important rotations would include the orientation of the vinyl group relative to the P=O bond and the orientation of the hydroxyl proton.

The stability of different conformers is governed by a combination of factors, including steric hindrance and intramolecular hydrogen bonding. It is plausible that a conformation where the hydroxyl hydrogen forms a weak hydrogen bond with the phosphinyl oxygen could represent a significant energy minimum. Computational modeling can precisely calculate the energies of these different arrangements. nih.gov

For example, a computational study on tripeptide models used DFT to systematically investigate conformational preferences, identifying the most stable structures based on their relative energies. mdpi.com A similar approach for this compound would involve geometry optimization of various starting structures to find all local and global energy minima. The results of such an analysis are crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules, such as biological receptors or metal ions.

Table 1: Illustrative Conformational Energy Data for a Generic Substituted Alkane This table illustrates the type of data obtained from conformational analysis. Specific values for this compound would require dedicated computational studies.

ConformerDihedral Angle (X-C-C-Y)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°0.0075
Gauche60°0.9025
Eclipsed5.00<0.1

Note: Data is illustrative and not specific to this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model chemical reaction pathways, offering insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally. nih.gov For this compound, this could involve studying its synthesis, decomposition, or its role in catalytic processes.

A key aspect of reaction modeling is the identification of transition states (TS), which are the energy maxima along the minimum energy path connecting reactants and products. diva-portal.orgrsc.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods can calculate the geometry and energy of these fleeting structures. youtube.comyoutube.comyoutube.com

For instance, the tautomerization of phosphinic acids, involving the migration of a proton from the hydroxyl group to the phosphinyl oxygen, has been studied computationally. tandfonline.com These studies elucidate different kinetic pathways, including intramolecular and intermolecular routes, and calculate the associated activation barriers. tandfonline.com A similar investigation for this compound would reveal the feasibility of such a tautomeric equilibrium.

Another example is modeling the addition reactions to the vinyl group. The reaction pathway for the addition of a radical or a nucleophile can be mapped out, and the transition state for the C-C bond formation can be characterized. These calculations can predict whether such reactions are thermodynamically favorable and kinetically accessible. QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for modeling reactions in complex environments, such as in solution or within an enzyme active site. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Quantum chemical methods, particularly DFT, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ³¹P. mdpi.comarxiv.orgnih.gov The calculations involve determining the magnetic shielding tensor for each nucleus within the molecular environment. These predicted shifts can be compared with experimental data to confirm the structure of this compound or to distinguish between different isomers or conformers. liverpool.ac.ukpitt.edu Machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as powerful tools for rapid and accurate NMR prediction. mdpi.comarxiv.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. researchgate.netnih.govsioc-journal.cnwisc.edufaccts.de These calculations are invaluable for assigning the observed spectral bands to specific molecular motions, such as the P=O stretch, O-H stretch, and various C-H and C=C vibrations of the methyl and vinyl groups. A study on phosphinic acid dimers, for example, used computational methods to analyze the O-H stretch vibrational frequency and its shifts due to hydrogen bonding. chemrxiv.org Comparing the calculated and experimental vibrational spectra can provide strong evidence for the proposed molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies for a Phosphinic Acid Derivative This table demonstrates the kind of information that can be obtained from vibrational frequency calculations. The data is illustrative and not specific to this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3650Hydroxyl group stretch
ν(C=C)1640Vinyl group C=C stretch
ν(P=O)1250Phosphinyl group stretch
δ(CH₃)1450Methyl group bend

Note: Frequencies are illustrative and would require specific calculations for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the preferred method for investigating the behavior of molecules in a condensed phase (like a solution) and for studying intermolecular interactions. nih.govnih.govrsc.orgnih.govsioc-journal.cn

MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. nih.gov For this compound in an aqueous solution, an MD simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar P=O and P-OH groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the acid and water molecules, or between acid molecules themselves to form dimers.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

MD simulations are also used to study the interaction of a molecule with larger systems, such as lipid membranes or proteins. nih.govajchem-a.com For example, simulations could predict how this compound might bind to a metal ion or insert itself into a cell membrane, providing insights into its potential applications or biological activity. Coarse-grained MD simulations can be used to study larger systems and longer timescales by grouping atoms into larger beads. rsc.org

Density Functional Theory (DFT) Applications in Compound Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method that underpins many of the theoretical investigations discussed in the previous sections. nih.govarxiv.orgscirp.org Its application to this compound provides a comprehensive framework for analyzing its properties and predicting its reactivity.

Reactivity Descriptors: DFT calculations can be used to compute a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. scirp.orgnih.gov These include:

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the P=O and P-OH groups would be regions of negative potential, while the hydroxyl proton would be a region of positive potential. scirp.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons, respectively.

Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity, indicating which specific atoms are most susceptible to nucleophilic or electrophilic attack.

Thermodynamic Properties: DFT is routinely used to calculate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and reaction energies. tandfonline.com This allows for the prediction of the stability of this compound relative to other isomers and the thermodynamic feasibility of potential reactions.

Catalysis and Material Science: DFT studies can model the interaction of this compound with catalytic surfaces or its role in the formation of coordination polymers. cas.cn For instance, studies on related phosphinic acids have used DFT to understand their complexation with metal ions, which is crucial for applications in solvent extraction and materials synthesis. iaea.org

Derivatives and Analogues of Methylvinylphosphinic Acid: Synthesis and Research Applications

Synthesis and Reactivity of Methylvinylphosphinic Esters and Amides

The synthesis of esters and amides of methylvinylphosphinic acid provides a pathway to a variety of functional molecules. These derivatives are typically prepared from the acid chloride or through direct esterification or amidation reactions. organic-chemistry.orgorganic-chemistry.orglibretexts.org The reactivity of the vinyl group and the phosphinyl center allows for further chemical transformations.

One notable application is in the synthesis of glufosinate, an herbicide. The process can start from a methylvinylphosphinate ester, such as 2-chloroethyl methylvinylphosphinate. oup.com This substrate undergoes successive carbonylation reactions catalyzed by transition metal complexes to introduce the required functional groups, demonstrating the utility of methylvinylphosphinate esters as key synthetic intermediates. oup.comresearchgate.net

The general reactivity of amides involves nucleophilic acyl substitution, although they are less reactive than corresponding esters or acid chlorides. libretexts.org They can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. libretexts.org While specific literature on the extensive reactivity of methylvinylphosphinic amides is specialized, the principles of amide chemistry suggest they can serve as precursors to other functional groups or as stable components in more complex molecules. organic-chemistry.orglibretexts.org

Table 1: Selected Synthetic Reactions involving this compound Derivatives

Starting Material Reagents Product Application/Significance Reference
2-Chloroethyl methylvinylphosphinate CO, H₂, Transition Metal Catalyst Glufosinate Synthesis of a commercial herbicide oup.com
Carboxylic Acid/Acid Chloride Amine/Ammonia (B1221849) Amide General synthesis of amides libretexts.org

Polymeric Materials Derived from this compound Monomers

The presence of a polymerizable vinyl group makes this compound a valuable monomer for creating functional polymers. researchgate.netresearchgate.net These polymers have found use in a variety of applications, particularly as coatings and for metal ion complexation. researchgate.netmdpi.commdpi.com

This compound and its esters can undergo free-radical polymerization to form homopolymers, such as poly(this compound). researchgate.netvulcanchem.com This process is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN). kpi.ua The polymerization of vinylphosphonic acid monomers is known to be influenced by transfer reactions. researchgate.net

Copolymerization offers a strategy to tailor the properties of the resulting polymer. This compound can be copolymerized with a range of hydrophilic monomers, including acrylamide (B121943) and 2-deoxy-2-methacrylamido-D-glucose, via free-radical methods. mdpi.com The composition and molecular weight of these copolymers can be controlled by adjusting the initial monomer concentrations. mdpi.comnih.gov For instance, increasing the concentration of vinylphosphonic acid in the feed mixture tends to decrease the copolymer yield and molecular weight. mdpi.com Copolymerization in aqueous solutions generally yields polymers with higher molecular masses compared to those synthesized in organic solvents. mdpi.com

Table 2: Copolymerization of Vinylphosphonic Acid (VPA) with Various Monomers

Comonomer Polymerization Method Key Findings Reference
2-deoxy-2-methacrylamido-D-glucose Free radical copolymerization Monomer reactivity ratios determined (r_VPA = 0.04, r_comonomer = 9.02) mdpi.com
4-acryloylmorpholine Free radical copolymerization Resulting copolymers form luminescent complexes with Eu³⁺ mdpi.com
Acrylamide Free radical copolymerization Copolymers with varied compositions and molecular masses (5 x 10³ to 310 x 10³) were synthesized. mdpi.com

The phosphonic acid groups along the polymer backbone are key to its functionality. mdpi.comchemrxiv.org These acidic sites can be used for further chemical modification or to interact with other materials. frontiersin.orgnih.gov A significant application of poly(methylvinylphosphonate) is as a coating for nanoparticles, such as magnetite (iron oxide). mdpi.comresearchgate.net The phosphonate (B1237965) groups act as excellent anchoring points to the surface of the magnetite nanoparticles, creating a stable coating that prevents the particles from aggregating in aqueous suspensions. mdpi.comresearchgate.net

Furthermore, this functionalized coating can be used to bind other metal ions, such as rare earth elements. mdpi.com This demonstrates the dual role of the polymer: providing stability and introducing new functionalities to the nanoparticle surface. mdpi.com These phosphonic acid-functionalized polymers are also explored for applications in water treatment due to their high affinity for complexing heavy metal ions. researchgate.netmdpi.com The use of vinylphosphonic acid as a primer has been shown to improve the adhesion of subsequent resin coatings on aluminum alloys. mdpi.com

Coordination Chemistry with Metal Centers

The deprotonated form of this compound, the methylvinylphosphinate anion, can act as a ligand, binding to metal centers to form coordination complexes. libretexts.orgncert.nic.in The study of these complexes is crucial for understanding their potential applications in catalysis, materials science, and bio-inorganic chemistry. csic.esnih.govrsc.org

The formation of a coordination complex is essentially a Lewis acid-base reaction, where the metal ion (Lewis acid) accepts electron pairs from the ligand (Lewis base). dacollege.org Methylvinylphosphinate can coordinate to a metal center through the oxygen atoms of the phosphinate group. The synthesis of such complexes typically involves reacting a salt of the desired metal with this compound or its salt in a suitable solvent. nih.govrsc.org

While specific examples detailing the synthesis of discrete molecular complexes with methylvinylphosphinate are part of specialized research, the strong binding of poly(methylvinylphosphonate) to magnetite nanoparticles serves as a clear example of its coordination capability. mdpi.comresearchgate.net In this case, the phosphonate groups on the polymer chain form coordinate bonds with the iron atoms on the surface of the magnetite. mdpi.com The synthesis of various metal complexes with other phosphonate and Schiff base ligands has been extensively studied, providing models for the expected coordination behavior of methylvinylphosphinate. nih.govrsc.org The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and its coordination number. nih.govrsc.orggjcollegebihta.ac.in

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.orgchemguide.co.uk The stability of a complex and the rate of ligand exchange depend on factors like the nature of the metal ion and the ligands involved. nih.govcrunchchemistry.co.uk

For a complex containing a methylvinylphosphinate ligand, exchange reactions could be initiated by introducing a high concentration of a different ligand. chemguide.co.uk For example, in an aqueous solution, water molecules are often coordinated to the metal center alongside the primary ligand. These aqua ligands can be replaced by other ligands like chloride or ammonia. savemyexams.comlibretexts.org The reverse is also possible, where adding water can displace other ligands. chemguide.co.uk

The reactivity of the coordinated methylvinylphosphinate ligand itself is also of interest. The vinyl group remains available for further reactions, such as polymerization or addition reactions, even after the phosphinate group is coordinated to a metal center. This could allow for the creation of metallo-polymers with the metal integrated into the material's structure. Furthermore, the ability of phosphonate-coated nanoparticles to adsorb other metal ions from solution can be seen as a form of ligand exchange or surface reactivity, where the adsorbed ions interact with the coordination sphere of the surface-bound phosphonate groups. mdpi.com

Table 3: General Principles of Ligand Exchange Reactions

Complex Type Exchanging Ligand Key Observation Reference
Hexaaquacopper(II) [Cu(H₂O)₆]²⁺ Hydrochloric Acid (Cl⁻) Color change from blue to green/yellow; change in coordination number and geometry. libretexts.orgcrunchchemistry.co.uk
Hexaaquacobalt(II) [Co(H₂O)₆]²⁺ Hydrochloric Acid (Cl⁻) Color change from pink to blue; reaction is reversible upon addition of water. chemguide.co.uk
General Metal-Aqua Complex Ammonia (NH₃) Stepwise replacement of water ligands by ammonia, often with a distinct color change. chemguide.co.uk

Synthesis of Phosphonic Acid and Phosphine (B1218219) Oxide Analogues

The synthesis of phosphonic acid and phosphine oxide analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. These syntheses often involve multi-step procedures, starting from readily available precursors and employing various organophosphorus reactions.

A primary route to methylvinylphosphonic acid, an analogue of this compound, involves the preparation of a dialkyl methylvinylphosphonate intermediate followed by hydrolysis. One common method for synthesizing dialkyl 1-substituted vinylphosphonates is the decarboxylative condensation of 2-(diethoxyphosphoryl)alkanoic acids with formaldehyde, catalyzed by piperidine. psu.edu For instance, diethyl 1-methylvinylphosphonate can be synthesized from ethyl 2-bromopropionate through an Arbuzov reaction with triethylphosphite, followed by hydrolysis of the resulting ester to 2-(diethoxyphosphoryl)propanoic acid, and subsequent decarboxylative condensation. psu.edu The final step to obtain the free phosphonic acid is the hydrolysis of the dialkyl phosphonate ester. This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. mdpi.com

The Michael addition reaction is another powerful tool for functionalizing vinylphosphonates. thieme-connect.com This reaction involves the addition of a nucleophile to the β-carbon of the vinyl group. For example, the addition of tribromomethyllithium to an ethylidenebisphosphonate, a related vinylphosphonate, results in a cyclopropane (B1198618) derivative. thieme-connect.com Such reactions open pathways to a variety of functionalized phosphonic acid analogues.

Phosphine oxide analogues, such as methylvinylphosphine oxide, can be synthesized through several routes. A general method for preparing vinylphosphine oxides involves the reaction of a suitable alkyne with a phosphine oxide precursor in the presence of a catalyst. nih.govacs.org For instance, trivinylphosphine (B117729) oxide has been synthesized by reacting vinylmagnesium bromide with phosphoryl trichloride (B1173362) at low temperatures. mdpi.com By analogy, methylvinylphosphine oxide could be prepared by reacting a methyl-substituted phosphine dichloride with vinylmagnesium bromide. Another approach is the intramolecular Stetter reaction, where an aldehyde adds to a vinylphosphine oxide Michael acceptor, catalyzed by an N-heterocyclic carbene, to yield keto-substituted phosphine oxides. nih.govnih.govacs.org

The following table summarizes key synthetic approaches to phosphonic acid and phosphine oxide analogues.

Analogue TypeSynthetic MethodKey ReagentsIntermediate/Product
Methylvinylphosphonic AcidArbuzov Reaction & Decarboxylative CondensationEthyl 2-bromopropionate, Triethylphosphite, FormaldehydeDiethyl 1-methylvinylphosphonate
Methylvinylphosphonic AcidHydrolysisDiethyl 1-methylvinylphosphonate, HClMethylvinylphosphonic Acid
Functionalized VinylphosphonatesMichael AdditionVinylphosphonate, Nucleophile (e.g., Tribromomethyllithium)Functionalized Phosphonate
Methylvinylphosphine OxideGrignard ReactionMethylphosphonic dichloride, Vinylmagnesium bromideMethylvinylphosphine Oxide
Keto-substituted Phosphine OxidesIntramolecular Stetter ReactionAldehyde, Vinylphosphine oxide, N-heterocyclic carbeneKeto Phosphine Oxide

Exploration of Bioisosteric Analogues (synthetic pathways and chemical properties only)

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance desired characteristics of a molecule. nih.gov In the context of this compound, the phosphinic acid moiety, which is a phosphorus analogue of a carboxylic acid, can be replaced by other acidic functional groups to create bioisosteric analogues. Key examples of such bioisosteres include sulfonic acids and tetrazoles, which mimic the acidity and steric profile of the original group.

Vinylsulfonic Acid and its Derivatives

Vinylsulfonic acid is a prominent bioisostere of vinylphosphonic acid, and by extension, a potential bioisostere for this compound. It is the simplest unsaturated sulfonic acid and is characterized by a highly reactive carbon-carbon double bond. wikipedia.org

Synthesis: The industrial preparation of vinylsulfonic acid involves the alkaline hydrolysis of carbyl sulfate (B86663), followed by acidification of the resulting vinyl sulfonate salt. wikipedia.org An alternative laboratory-scale synthesis involves the sulfochlorination of chloroethane, dehydrohalogenation to produce vinylsulfonyl chloride, and subsequent hydrolysis of the acid chloride. wikipedia.org

Chemical Properties: The C=C double bond in vinylsulfonic acid is activated and readily participates in addition reactions with nucleophiles. atamanchemicals.com For example, it reacts with ammonia to form 2-aminoethanesulfonic acid. atamanchemicals.com This reactivity allows for the synthesis of a wide array of functionalized sulfonic acid analogues. Vinylsulfonic acid itself is a colorless, water-soluble liquid. wikipedia.org

Vinyltetrazoles

The tetrazole ring is another well-established bioisostere for carboxylic acids and, by extension, for phosphinic acids. The 5-substituted 1H-tetrazole has a pKa value comparable to that of a carboxylic acid and a similar planar geometry.

Synthesis: The synthesis of 5-vinyltetrazole can be achieved through a [3+2] cycloaddition reaction between a vinyl nitrile (acrylonitrile) and an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The alkylation of 5-substituted tetrazoles is a common method to produce various N-substituted tetrazole derivatives. researchgate.net

Chemical Properties: Tetrazoles are characterized by their acidic nature. The ring system is generally stable, but the vinyl group can undergo polymerization and addition reactions, similar to other vinyl compounds. The specific chemical properties can be tuned by substitution on the tetrazole ring.

The following table outlines the synthesis and key properties of these bioisosteric analogues.

Bioisosteric AnalogueSynthetic PathwayKey Chemical Properties
Vinylsulfonic AcidHydrolysis of carbyl sulfate followed by acidification.Highly reactive C=C bond, undergoes nucleophilic addition. Water-soluble.
Vinyltetrazole[3+2] cycloaddition of acrylonitrile (B1666552) and an azide.Acidic, comparable to carboxylic acids. Vinyl group is reactive.

Advanced Research Applications of Methylvinylphosphinic Acid and Its Derivatives Non Clinical

Role in Catalysis and Organocatalysis

The phosphorus center and the vinyl group in methylvinylphosphinic acid derivatives make them valuable precursors and participants in various catalytic systems.

Ligand Precursors for Transition Metal Catalysis

Phosphines are a critical class of ligands in transition metal catalysis, influencing the reactivity and selectivity of the metal center through their electronic and steric properties. While this compound itself is not a phosphine (B1218219) ligand, its derivatives can serve as precursors for the synthesis of specialized phosphine ligands. The vinyl group offers a reactive site for hydrophosphination reactions, a common method for forming carbon-phosphorus bonds.

The general strategies for synthesizing phosphine ligands often involve the reaction of organometallic compounds with halophosphines or the reduction of phosphine oxides. Derivatives of this compound could be modified to participate in these synthetic routes. For instance, the vinyl group could undergo a hydrophosphination reaction, where a P-H bond adds across the double bond, to create a more complex phosphine ligand. The synthesis of various phosphine ligands, such as those based on binaphthyl structures, highlights the modular approach to ligand design where specific functional groups are introduced to tune the catalyst's performance.

The table below illustrates the common methods for phosphine ligand synthesis, which could be adapted for derivatives of this compound.

Synthesis MethodDescriptionPotential Relevance for this compound Derivatives
Hydrophosphination Addition of a P-H bond across an unsaturated C-C bond (like a vinyl group).The vinyl group of a this compound derivative can be directly used.
Nucleophilic Substitution Reaction of metal phosphides with alkyl halides.A derivative could be functionalized to act as either the nucleophile or the electrophile.
Reduction of Phosphine Oxides Conversion of a P=O bond to a trivalent phosphorus center.The phosphinic acid group could be reduced to a phosphine.

Acidic Catalysts in Organic Transformations

The phosphinic acid group is a Brønsted acid, capable of donating a proton to facilitate a variety of organic reactions. This acidity allows this compound and its derivatives to function as organocatalysts. Chiral phosphoric acids, a related class of compounds, have been extensively studied as bifunctional catalysts, using their acidic proton to activate electrophiles and their basic phosphoryl oxygen to orient nucleophiles.

While specific studies focusing solely on this compound as an organocatalyst are not widespread, the principles of Brønsted acid catalysis by related phosphonic and phosphinic acids are well-established. For example, aryl phosphinic acid-phosphoric acid combinations have been designed as catalysts with two distinct acidic sites, proving effective in reactions like the hetero-Diels-Alder reaction. The acidity of the phosphinic acid moiety can promote reactions by protonating substrates, thereby increasing their reactivity. For instance, in the hydrodeoxygenation of methyl laurate, Brønsted acid sites on the catalyst support were shown to promote the hydrogenolysis and subsequent dehydration steps.

Application in Material Science and Engineering

The dual functionality of this compound—a polymerizable vinyl group and a functional phosphinic acid group—makes it a valuable monomer and additive in the creation of advanced materials with tailored properties.

Flame Retardant Materials

Phosphorus-containing compounds are well-known as effective, halogen-free flame retardants. They can act in both the gas phase (by quenching radical chain reactions of combustion) and the condensed phase (by promoting the formation of a protective char layer). Vinylphosphonic acid (VPA), a close structural analogue of this compound, and its polymers have been extensively researched for imparting flame retardancy to various materials.

When incorporated into polymers, these phosphinic/phosphonic acid moieties decompose upon heating to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer. This char layer limits the evolution of flammable gases and shields the underlying material from heat, thus suppressing the combustion process.

For instance, the graft copolymerization of vinylphosphonic acid onto wool fabrics has been shown to significantly increase their flame retardancy. Similarly, copolymers of acrylonitrile (B1666552) and vinylphosphonic acid exhibit flame-retardant properties, where the phosphonic acid groups accelerate the cyclization of nitrile groups, contributing to char formation. The table below summarizes the effect of VPA on the flame retardancy of a polymer blend.

MaterialPhosphorus Content (%)Limiting Oxygen Index (LOI)UL-94 Rating
Poly(acrylonitrile-co-methyl acrylate)0--
Poly(acrylonitrile-co-methyl acrylate-co-vinylphosphonic acid)~0.25Higher than base polymerSelf-extinguishing

Adhesives and Coatings with Enhanced Properties

The phosphinic acid group is highly polar and can form strong interactions with inorganic surfaces, such as metals and metal oxides. This property makes this compound and its derivatives excellent adhesion promoters in coatings and adhesives. When incorporated into a polymer resin, the phosphinic acid groups can bond with the substrate, creating a durable interface between the organic coating and the inorganic material.

Vinylphosphonic acid is commercially used as an adhesion promoter and anti-corrosion agent. Polymers and copolymers of vinylphosphonic acid are particularly effective. The polymerization of the vinyl group creates a stable polymer backbone, while the pendant phosphonic acid groups provide the adhesive functionality. These materials can be applied as a primer on a metal surface or incorporated as an additive into the bulk adhesive or coating formulation. The use of phosphonic acid acrylates has been shown to significantly improve the adhesion of UV-curable resins to metal surfaces.

The following table highlights the role of phosphonic acid derivatives in enhancing adhesion.

ApplicationSubstrateMechanism of Adhesion
Coatings MetalFormation of strong bonds between phosphonic acid groups and metal oxide surface layer.
Adhesives Metal, GlassCovalent and hydrogen bonding at the organic-inorganic interface.
Composites Inorganic FillersImproved interfacial adhesion between polymer matrix and fillers.

Ion Exchange Resins and Membrane Technologies

Ion exchange resins are cross-linked polymers containing charged functional groups that can exchange ions with a surrounding solution. The acidic nature of the phosphinic acid group makes this compound a suitable monomer for the synthesis of cation exchange resins. These resins can be used in water softening, demineralization, and the separation of metal ions.

A significant application of polymers derived from vinylphosphonic acid is in the fabrication of proton exchange membranes (PEMs) for fuel cells. These membranes must exhibit high proton conductivity, good mechanical strength, and thermal and chemical stability. Copolymers of vinylphosphonic acid and other monomers, such as acrylonitrile, can be cast into membranes that function as the solid electrolyte in a fuel cell. The phosphonic acid groups provide the sites for proton conduction. The performance of these membranes, including their ionic conductivity, is directly related to the concentration of the phosphonic acid units in the polymer.

Polymer SystemApplicationKey Property
Poly(vinylphosphonic acid-co-acrylonitrile)Proton Exchange Membrane (Fuel Cell)Ionic Conductivity
Styrene-divinylbenzene copolymers with phosphonic acid groupsCation Exchange ResinIon Exchange Capacity

Polymer Modification and Functionalization

The incorporation of this compound and its derivatives into polymer structures can impart a range of desirable properties, including flame retardancy, improved adhesion, and hydrophilicity. Research in this area often draws parallels from the more extensively studied vinylphosphonic acid (VPA). The vinyl group allows for copolymerization with a variety of other monomers, while the phosphinic acid group can be further functionalized or can participate in interactions such as hydrogen bonding and metal chelation.

One of the most significant applications of phosphorus-containing polymers is in the development of flame-retardant materials. The phosphorus content in polymers derived from this compound can enhance char formation upon combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. While specific studies on poly(this compound) are limited, the principles are well-established with poly(vinylphosphonic acid) (PVPA).

Table 1: Comparison of Properties of Phosphorus-Containing Polymers for Functionalization

PropertyPoly(vinylphosphonic acid) (PVPA)Potential for Poly(this compound)Key References
Flame Retardancy Acts in the condensed phase by promoting char formation, creating a protective barrier.Expected to exhibit similar or enhanced flame-retardant properties due to the presence of the P-C bond. researchgate.net
Adhesion Promotion The phosphonic acid groups can strongly interact with metal surfaces, improving adhesion.The phosphinic acid group is also expected to provide strong adhesion to various substrates. nih.gov
Hydrophilicity & Ion Exchange Highly hydrophilic with proton-conducting capabilities, useful in fuel cell membranes.The phosphinic acid group would also impart hydrophilicity and potential for ion exchange applications. nih.gov
Biomaterial Applications Used in dental cements and for bone tissue engineering due to its biocompatibility and interaction with calcium ions.Potential for similar applications, leveraging the interaction of the phosphinic acid group with biological apatites. researchgate.net

The modification of polymer surfaces through grafting techniques is another promising area. Grafting this compound onto the surface of a polymer can significantly alter its surface properties, for instance, by increasing its hydrophilicity and providing sites for further chemical reactions.

Agrochemical Research (Focus on synthesis of active ingredients or intermediates)

Organophosphorus compounds have a long history of use in agriculture as herbicides, insecticides, and fungicides. While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant to the synthesis of active ingredients and their intermediates. The phosphinic acid group is a key feature in several potent herbicides.

For example, the herbicide phosphinothricin (B1261767) and its derivatives are amino acid mimics containing a phosphinic acid group. Research in this field often involves the synthesis of various phosphinic acid derivatives to study their structure-activity relationships. This compound can serve as a valuable precursor for creating a library of such compounds for screening. The vinyl group offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Table 2: Key Phosphinic Acid-Based Agrochemicals and the Potential Role of this compound

AgrochemicalMode of ActionPotential Synthetic Role of this compound
Phosphinothricin (Glufosinate) Inhibition of glutamine synthetaseCould serve as a starting material for the synthesis of novel analogues with modified side chains via reactions at the vinyl group.
Glyphosate Inhibition of the shikimate pathway enzyme EPSP synthaseWhile a phosphonic acid, the synthetic strategies for related phosphinic acids could utilize this compound as a building block.

The development of new agrochemicals is driven by the need to overcome resistance in target pests and to find more environmentally benign solutions. The versatility of this compound as a synthetic intermediate makes it a compound of interest for exploratory research in this sector.

Precursors in Specialty Chemical Synthesis

Beyond polymers and agrochemicals, this compound and its derivatives are valuable precursors in the synthesis of a wide range of specialty chemicals. The dual reactivity of the vinyl and phosphinic acid groups allows for its use as a building block in the creation of complex molecules with specific functionalities.

In the field of materials science, derivatives of this compound could be used to synthesize novel ligands for metal complexes, which can have applications in catalysis and as additives for advanced materials. The phosphinic acid moiety can coordinate with a variety of metal ions, and the vinyl group can be polymerized or functionalized to create tailored molecular structures.

Furthermore, the reactivity of the P-H bond in phosphinic acids allows for a range of addition reactions, leading to the formation of new P-C bonds. This chemistry can be exploited to synthesize a variety of organophosphorus compounds that are not easily accessible by other routes. These compounds may find use as extractants for rare earth elements, as components of ionic liquids, or as building blocks for the synthesis of phosphine ligands for catalysis.

Table 3: Potential Applications of this compound as a Precursor

Application AreaType of Specialty ChemicalSynthetic Utility of this compound
Catalysis Phosphine LigandsThe vinyl group can be reduced or functionalized, and the phosphinic acid converted to a phosphine to create novel ligands for transition metal catalysis.
Materials Science Metal-Organic Frameworks (MOFs)The phosphinic acid group can act as a linker to connect metal ions, forming novel MOF structures with potential applications in gas storage and separation.
Separation Science Ion Exchange ResinsCopolymerization of this compound or its esters can produce resins with high selectivity for certain metal ions.

The unique combination of a polymerizable group and a functional acid group in a single molecule makes this compound a compelling target for further research and development in the field of specialty chemicals.

Q & A

Q. What are the standard synthetic routes for Methylvinylphosphinic acid, and how can purity be validated experimentally?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions, such as the Michaelis-Arbuzov reaction, using vinylphosphonates and alkyl halides. To ensure purity, researchers should employ a combination of chromatographic techniques (e.g., HPLC or GC) and spectroscopic methods (¹H/³¹P NMR, IR). For instance, ¹H NMR can confirm vinyl group integrity (δ 5–6 ppm for protons), while ³¹P NMR distinguishes phosphinic acid derivatives (δ 15–25 ppm). X-ray crystallography may resolve structural ambiguities .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Hydrolytic stability studies require controlled pH buffers (e.g., pH 2–12) and monitoring via kinetic assays. Use UV-Vis spectroscopy to track absorbance changes at λ~220 nm (P–O bond cleavage) or conduct ³¹P NMR to detect hydrolysis byproducts like phosphonic acids. Include temperature-controlled reactors (25–80°C) to model accelerated degradation. Replicate experiments in triplicate to validate reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign vinyl (C=C) and phosphorus-coupled proton signals.
  • ³¹P NMR : Confirm phosphinic acid structure (δ ~20 ppm).
  • IR Spectroscopy : Identify P=O (~1200 cm⁻¹) and P–C (~700 cm⁻¹) stretches. If spectral data conflicts (e.g., unexpected splitting in ¹H NMR), cross-validate with high-resolution mass spectrometry (HRMS) or computational simulations (DFT) to rule out tautomerism or solvent effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations optimize molecular geometry and electron density maps to identify reactive sites (e.g., nucleophilic vinyl groups). Molecular dynamics simulations model solvation effects and transition states in catalytic cycles. Validate predictions experimentally using kinetic isotope effects (KIE) or Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies address contradictions in reported toxicity data for this compound and its analogs?

Discrepancies may arise from assay variability (e.g., cell lines vs. in vivo models). Perform meta-analyses of existing data, prioritizing studies with standardized OECD guidelines. Cross-reference toxicity mechanisms with structurally similar organophosphates (e.g., methylphosphonic acid) and adjust for substituent-specific effects (e.g., vinyl group electron-withdrawing properties). Supplemental LC-MS/MS assays can quantify metabolite profiles to resolve ambiguities .

Q. How should researchers design mechanistic studies to elucidate the role of this compound in radical polymerization processes?

Use Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates (e.g., vinyl-phosphinyl radicals). Combine with stopped-flow UV-Vis to monitor initiation/propagation kinetics. Compare kinetic chain lengths in the presence of inhibitors (e.g., TEMPO) to distinguish between radical chain vs. step-growth mechanisms. Computational modeling (e.g., Monte Carlo simulations) can predict monomer reactivity ratios .

Q. What methodologies are recommended for resolving spectral overlaps in ³¹P NMR studies of this compound derivatives?

Spectral deconvolution software (e.g., MestReNova) can separate overlapping peaks by fitting Lorentzian line shapes. For complex mixtures, employ 2D NMR techniques (¹H-³¹P HMBC) to correlate phosphorus centers with adjacent protons. Isotopic labeling (e.g., ¹³C-vinyl groups) or variable-temperature NMR may reduce signal broadening caused by dynamic processes .

Methodological Best Practices

  • Reproducibility : Document synthetic protocols with exact stoichiometry, solvent purity, and reaction times. Use IUPAC nomenclature and CAS registry numbers (e.g., 37267-86-0 for metaphosphoric acid analogs) to avoid ambiguity .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections. Include raw spectral data in supplementary materials and cite public databases (PubChem, ECHA) for structural validation .
  • Ethical Compliance : For toxicity studies, adhere to OECD Test Guidelines and declare funding sources/conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.